![molecular formula C7H5NOS B13817593 Thiepino[4,5-d][1,2]oxazole CAS No. 20415-18-3](/img/structure/B13817593.png)
Thiepino[4,5-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiepino[4,5-d][1,2]oxazole is a heterocyclic compound with the molecular formula C7H5NOS. It is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The structure of this compound includes a fused ring system containing both sulfur and oxygen atoms, making it a unique and intriguing compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiepino[4,5-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines. These oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as manganese dioxide packed in reactors, can facilitate the oxidative aromatization of oxazolines to oxazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiepino[4,5-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Palladium catalysts and phosphine ligands are employed for regioselective arylation.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Thiepino[4,5-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Thiepino[4,5-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. For example, oxazole derivatives have been shown to exhibit activity against enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Thiepino[4,5-d][1,2]oxazole can be compared with other oxazole derivatives, such as:
Oxazoline: A precursor in the synthesis of oxazoles, known for its use in chiral ligand synthesis.
Thiazole: Contains sulfur and nitrogen in the ring, widely studied for its medicinal properties.
This compound stands out due to its unique fused ring system, which imparts specific chemical and biological properties not found in other oxazole derivatives .
Properties
CAS No. |
20415-18-3 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thiepino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-10-4-2-7-6(1)5-8-9-7/h1-5H |
InChI Key |
DQTMHZSENVWYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=CC2=C1C=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
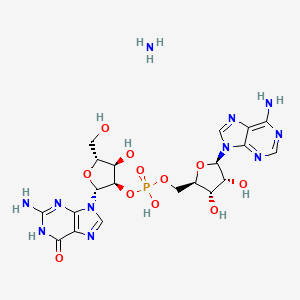
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
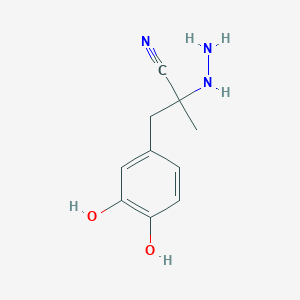

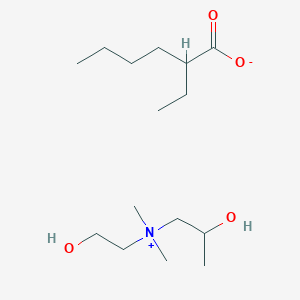

![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
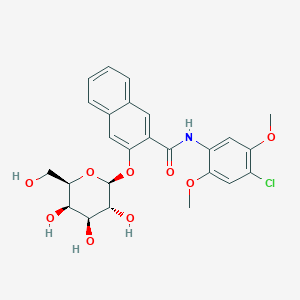
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
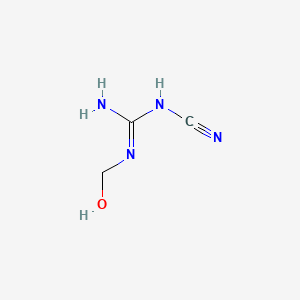
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
